[7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
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Overview
Description
[7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group in the structure enhances the biological activity, metabolic stability, and binding affinity to receptors .
Preparation Methods
The synthesis of [7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction typically occurs in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while 5-difluoromethyl derivatives are predominantly formed in trifluoroacetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions.
Reduction: The pyrazolo[1,5-a]pyrimidine ring can be reduced using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to receptors, increasing its biological activity . The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share similar biological activities but differ in their specific properties and applications. The presence of the difluoromethyl group in [7-(DIFLUOROMETHYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE makes it unique in terms of its enhanced biological activity and stability .
Properties
IUPAC Name |
[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-11-8-15(16(19)20)24-17(22-11)14(9-21-24)18(25)23-7-6-12-4-2-3-5-13(12)10-23/h2-5,8-9,16H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWMTZNQIYZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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